Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate
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Overview
Description
Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their potential biological activities. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Scientific Research Applications
Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to the azepane ring’s structural similarity to neurotransmitter analogs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used in studies investigating the biological activity of azepane derivatives, including their interactions with enzymes and receptors.
Material Science: It may find applications in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate is known as a potent glutamate transporter inhibitor. This suggests that it may interfere with the action of glutamate, a neurotransmitter in the brain.
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a linear precursor containing an amino group and a hydroxyl group, cyclization can be induced under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Functional Group Modifications: The amino and hydroxymethyl groups can be introduced or modified through various functional group interconversions, such as reduction or substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group
Reduction: Conversion of the amino group to an amine
Substitution: Formation of various substituted azepane derivatives
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate
- Tert-butyl 4-amino-5-(methyl)azepane-1-carboxylate
- Tert-butyl 4-amino-5-(hydroxymethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate is unique due to the presence of both the amino and hydroxymethyl groups on the azepane ring, which can provide distinct reactivity and biological activity compared to other similar compounds. The tert-butyl group also adds steric bulk, which can influence the compound’s stability and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(8-15)10(13)5-7-14/h9-10,15H,4-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWUPIZWWMQTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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